(3Z)-3-butylidene-4,5-dihydroxy-2-benzofuran-1(3H)-one
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Overview
Description
(3Z)-3-butylidene-4,5-dihydroxy-2-benzofuran-1(3H)-one is a chemical compound with a unique structure that includes a benzofuran ring substituted with a butylidene group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-butylidene-4,5-dihydroxy-2-benzofuran-1(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a benzofuran derivative with a butylidene precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-butylidene-4,5-dihydroxy-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The butylidene group can be reduced to form a saturated butyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield benzofuran-1,3-dione derivatives, while reduction of the butylidene group may yield 3-butyl-4,5-dihydroxy-2-benzofuran-1(3H)-one .
Scientific Research Applications
(3Z)-3-butylidene-4,5-dihydroxy-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of (3Z)-3-butylidene-4,5-dihydroxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the butylidene moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-butylidene-4-hydroxy-2-benzofuran-1(3H)-one: Similar structure but with one hydroxyl group.
(3Z)-3-butylidene-5-hydroxy-2-benzofuran-1(3H)-one: Similar structure but with one hydroxyl group at a different position.
(3Z)-3-butylidene-4,5-dimethoxy-2-benzofuran-1(3H)-one: Similar structure but with methoxy groups instead of hydroxyl groups.
Uniqueness
(3Z)-3-butylidene-4,5-dihydroxy-2-benzofuran-1(3H)-one is unique due to the presence of two hydroxyl groups, which confer specific chemical reactivity and biological activity. This compound’s unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
CAS No. |
91652-79-8 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
(3Z)-3-butylidene-4,5-dihydroxy-2-benzofuran-1-one |
InChI |
InChI=1S/C12H12O4/c1-2-3-4-9-10-7(12(15)16-9)5-6-8(13)11(10)14/h4-6,13-14H,2-3H2,1H3/b9-4- |
InChI Key |
PRMVTSHKUKCUMS-WTKPLQERSA-N |
Isomeric SMILES |
CCC/C=C\1/C2=C(C=CC(=C2O)O)C(=O)O1 |
Canonical SMILES |
CCCC=C1C2=C(C=CC(=C2O)O)C(=O)O1 |
Origin of Product |
United States |
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